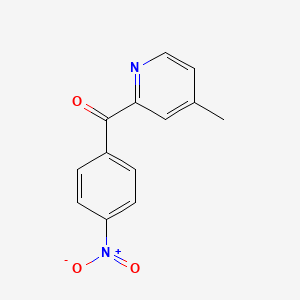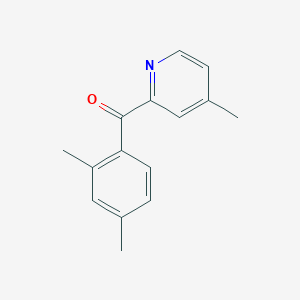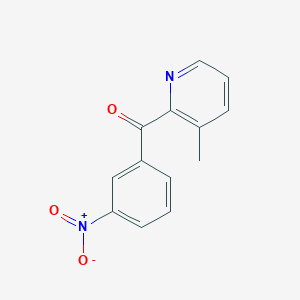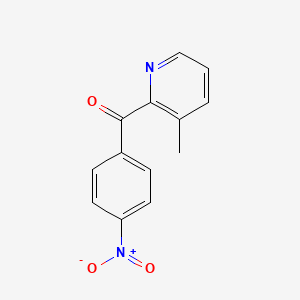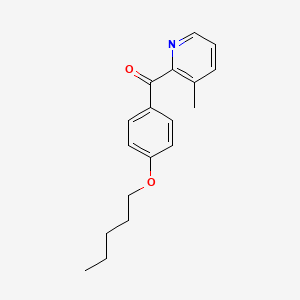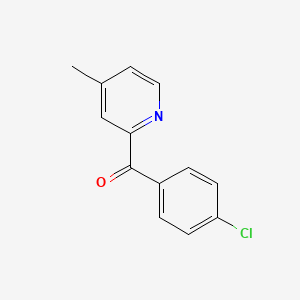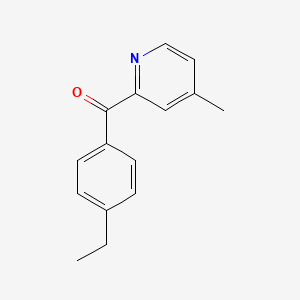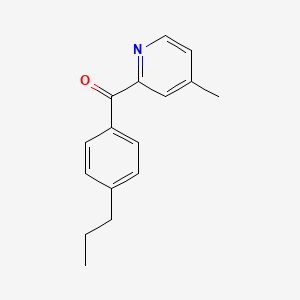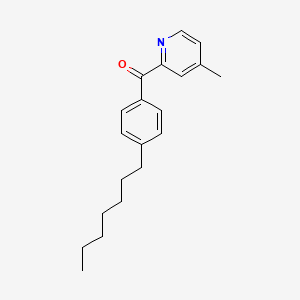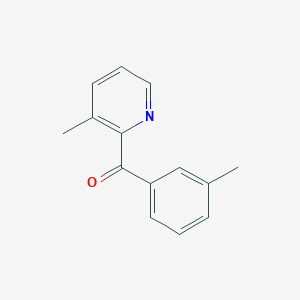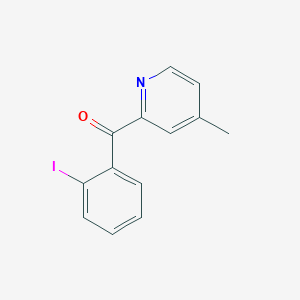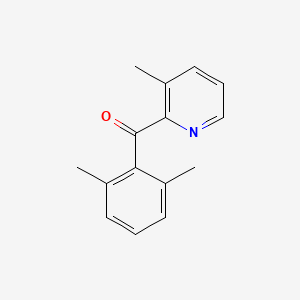
3-(2,4-Dimethoxybenzoyl)pyridine
Descripción general
Descripción
3-(2,4-Dimethoxybenzoyl)pyridine (3-DMP) is a small molecule derived from pyridine. It is a heterocyclic aromatic compound consisting of a nitrogen atom and three carbon-carbon bonds. 3-DMP has been extensively studied for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and drug delivery.
Aplicaciones Científicas De Investigación
Structural Diversity in Metal Complexes
3-(2,4-Dimethoxybenzoyl)pyridine contributes to the structural diversity of metal complexes. For example, it plays a role in the formation of copper(I) imidazol-2-ylidene complexes, where variations in ligands result in different crystallization behaviors (Tulloch et al., 2001).
Photophysical Properties in Organometallic Compounds
This compound is instrumental in the study of photophysical properties. For instance, cyclopalladated complexes of related compounds show fluorescence in solution at room temperature, which is significant for understanding the photophysics of these complexes (Mancilha et al., 2011).
Synthesis and Characterization of Novel Polymers
In polymer science, this compound derivatives are used in synthesizing novel polyimides with pyridine moieties. These polyimides exhibit good solubility, thermal stability, and mechanical properties, which are crucial for practical applications (Wang et al., 2006).
Catalytic Applications
The compound is relevant in the field of catalysis. For example, ionic liquid sulfonic acid functionalized pyridinium chloride, a related compound, shows efficiency as a catalyst in solvent-free synthesis of certain organic compounds (Moosavi‐Zare et al., 2013).
Development of Novel Antimicrobial Agents
Compounds related to this compound have been explored for their potential in creating novel antimicrobial agents. For instance, water-soluble silver(I)-carbene complexes derived from related compounds demonstrated improved bactericidal activities compared to traditional agents (Melaiye et al., 2004).
Contribution to Computational Chemistry
In computational chemistry, studies on complexes containing pyridylimidazo[1,5-a]pyridine ligands, related to this compound, aid in understanding charge transfer and dual emission in organometallic compounds (Salassa et al., 2008).
Mecanismo De Acción
Target of Action
3-(2,4-Dimethoxybenzoyl)pyridine, also known as DMBP, is a synthetic organic compound
Mode of Action
Pyridines, in general, can undergo various chemical reactions, including metalation . The interaction of DMBP with its targets could lead to changes at the molecular level, potentially affecting the function of the targets.
Biochemical Pathways
. The impact of DMBP on these pathways and their downstream effects would depend on its specific targets and mode of action.
Análisis Bioquímico
Biochemical Properties
3-(2,4-Dimethoxybenzoyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 isoforms, which are crucial for drug metabolism. The nature of these interactions often involves enzyme inhibition or activation, affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Ras/Erk and PI3K/Akt signaling pathways, which are critical for cell proliferation and survival. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in metabolic pathways. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. These interactions can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to changes in its impact on cellular function . Long-term exposure to the compound can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to affect the activity of enzymes involved in the nitrogen metabolism pathway . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-5-6-12(13(8-11)18-2)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPELHYBBRVDGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



